molecular formula C20H27N3O2 B2756815 (3-(4-methoxyphenyl)azepan-1-yl)(1,3,5-trimethyl-1H-pyrazol-4-yl)methanone CAS No. 1795197-33-9

(3-(4-methoxyphenyl)azepan-1-yl)(1,3,5-trimethyl-1H-pyrazol-4-yl)methanone

Cat. No. B2756815
CAS RN: 1795197-33-9
M. Wt: 341.455
InChI Key: YNAMXBCMGYINTP-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups, including a methoxyphenyl group, an azepan ring, a trimethylpyrazol group, and a methanone group .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as NMR spectroscopy and mass spectrometry .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be determined using techniques such as NMR spectroscopy, mass spectrometry, and infrared spectroscopy .

Scientific Research Applications

Synthesis and Antimicrobial Activity

Research has shown that certain pyrazole derivatives exhibit significant antimicrobial activity. For example, a study by Kumar et al. (2012) synthesized a series of compounds similar in structure to the queried compound, which demonstrated good antimicrobial activity, comparable with standard drugs like ciprofloxacin and fluconazole. Compounds containing a methoxy group showed high antimicrobial effectiveness Satyender Kumar, Meenakshi, Sunil Kumar, Parvin Kumar, 2012.

Regioselective Synthesis for Medicinal Chemistry

Alizadeh et al. (2015) reported a regioselective synthesis procedure for 1H-pyrazol-5-yl derivatives, employing a 1,3-dipolar cycloaddition approach. This method underscores the relevance of such compounds in developing pharmacologically active agents, indicating their utility in medicinal chemistry A. Alizadeh, Leila Moafi, Long‐Guan Zhu, 2015.

Anticancer Applications

Another dimension of research focuses on anticancer applications. For instance, Magalhães et al. (2013) studied (4-Methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone, a compound with structural similarities, and found it inhibits tubulin polymerization, induces G2/M phase arrest, and triggers apoptosis in cancer cells, showcasing promising anticancer therapeutic potential H. I. F. Magalhães, D. V. Wilke, D. Bezerra, B. Cavalcanti, R. Rotta, D. D. de Lima, A. Beatriz, M. Moraes, J. Diniz-Filho, C. Pessoa, 2013.

Novel Synthesis Methods and Biological Evaluation

Radhika et al. (2020) explored the design, synthesis, and biological evaluation of pyrazoline-incorporated isoxazole derivatives, demonstrating the importance of novel synthesis methods in enhancing biological activity, including anticancer properties. Their research highlighted the significance of methodological innovation in discovering potent anticancer agents T. Radhika, A. Vijay, B. Harinadha, B. Madhavareddy, 2020.

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s used as a drug, its mechanism of action would depend on how it interacts with biological systems .

Safety and Hazards

The safety and hazards associated with this compound would depend on its exact structure and how it’s used. It’s important to handle all chemicals with appropriate safety precautions .

Future Directions

The future directions for research on this compound would depend on its potential applications. For example, if it has potential uses in medicine, future research might focus on optimizing its synthesis, improving its efficacy, and assessing its safety .

properties

IUPAC Name

[3-(4-methoxyphenyl)azepan-1-yl]-(1,3,5-trimethylpyrazol-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N3O2/c1-14-19(15(2)22(3)21-14)20(24)23-12-6-5-7-17(13-23)16-8-10-18(25-4)11-9-16/h8-11,17H,5-7,12-13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNAMXBCMGYINTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C)C(=O)N2CCCCC(C2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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